What is the chemical structure of 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride
What is the chemical structure of 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride, a specialized aromatic sulfonyl chloride of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide integrates confirmed structural information with scientifically grounded, proposed synthetic methodologies, predicted physicochemical properties, and anticipated reactivity. The potential applications of this molecule, particularly as a versatile building block in drug discovery, are discussed in the context of the well-established utility of functionalized sulfonyl chlorides. This document aims to serve as a foundational resource for researchers interested in the synthesis and application of this and structurally related compounds.
Chemical Identity and Structure
3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride is an organic compound characterized by a benzene ring substituted at the meta-position with a 2-methoxyethoxymethyl group and a sulfonyl chloride moiety.
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IUPAC Name: 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride
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CAS Number: 1157317-26-4
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Molecular Formula: C₁₀H₁₃ClO₄S
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Molecular Weight: 264.73 g/mol
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Canonical SMILES: O=S(C1=CC=CC(COCCOC)=C1)(Cl)=O
Molecular Structure:
Caption: 2D Chemical Structure of the molecule.
Physicochemical Properties (Predicted)
Due to the absence of published experimental data, the following physicochemical properties are predicted based on the structure and data from analogous compounds.
| Property | Predicted Value | Basis for Prediction |
| Appearance | Colorless to pale yellow oil or low-melting solid | General appearance of aromatic sulfonyl chlorides. |
| Boiling Point | > 200 °C at 760 mmHg (with decomposition) | High molecular weight and polarity suggest a high boiling point; sulfonyl chlorides can decompose at elevated temperatures. |
| Melting Point | < 25 °C | The flexible ether side chain may disrupt crystal packing, leading to a low melting point. |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, ethyl acetate). Insoluble in water. | The nonpolar aromatic ring and ether chain, combined with the polar sulfonyl chloride group, suggest solubility in a range of organic solvents. |
| Stability | Moisture-sensitive; decomposes in the presence of water and strong bases. | The sulfonyl chloride functional group is susceptible to hydrolysis.[1] |
Proposed Synthesis
A plausible synthetic route to 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride can be envisioned in a multi-step process starting from 3-methylaniline. This proposed pathway leverages well-established transformations in organic synthesis.
Caption: Proposed synthetic workflow for 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride.
Step-by-Step Methodology:
Step 1: Synthesis of 3-Methylbenzene-1-sulfonyl chloride
This transformation can be achieved via a Sandmeyer-type reaction.
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Diazotization: 3-Methylaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
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Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a copper(II) chloride catalyst. This results in the formation of 3-methylbenzene-1-sulfonyl chloride.
Step 2: Synthesis of 3-(Bromomethyl)benzene-1-sulfonyl chloride
This step involves the radical bromination of the benzylic methyl group.
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Reaction Setup: 3-Methylbenzene-1-sulfonyl chloride is dissolved in a non-polar solvent such as carbon tetrachloride.
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Initiation: N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added to the solution.
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Reaction: The mixture is heated to reflux to initiate the radical chain reaction, leading to the selective bromination of the methyl group.
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Workup and Purification: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product is then purified by chromatography.
Step 3: Synthesis of 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride
The final step is a Williamson ether synthesis.
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Alkoxide Formation: 2-Methoxyethanol is deprotonated using a strong base like sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) to form sodium 2-methoxyethoxide.
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Nucleophilic Substitution: 3-(Bromomethyl)benzene-1-sulfonyl chloride, dissolved in THF, is added to the solution of the alkoxide. The reaction mixture is stirred, possibly with gentle heating, to facilitate the Sₙ2 reaction.
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Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product can be purified by column chromatography.
Chemical Reactivity
The reactivity of 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride is governed by two main functional groups: the sulfonyl chloride and the benzylic ether.
4.1. Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a highly reactive electrophile, susceptible to nucleophilic attack at the sulfur atom.[2]
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Sulfonamide Formation: It will react readily with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide range of biologically active molecules.[3][4]
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Sulfonate Ester Formation: In the presence of a base, it reacts with alcohols and phenols to yield sulfonate esters.[5] This reaction is useful for converting alcohols into good leaving groups for subsequent substitution or elimination reactions.[6][7]
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Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing hydrochloric acid.[1]
4.2. Reactivity of the Benzylic Ether Moiety
The benzylic ether linkage is generally stable but can be cleaved under certain conditions, such as with strong acids or reducing agents. The presence of the electron-withdrawing sulfonyl chloride group on the aromatic ring may influence the reactivity of the benzylic position.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic features for 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride.
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (4H) in the range of 7.5-8.2 ppm. A singlet for the benzylic methylene protons (2H) around 4.6 ppm. Signals for the ethoxy methyl protons (4H) between 3.5-3.8 ppm. A singlet for the terminal methoxy protons (3H) around 3.4 ppm. |
| ¹³C NMR | Aromatic carbons between 125-145 ppm. The benzylic carbon around 70-75 ppm. The ethoxy methyl carbons in the range of 60-70 ppm. The terminal methoxy carbon around 59 ppm. |
| IR Spectroscopy | Strong characteristic S=O stretching bands around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). C-O-C ether stretching around 1100-1150 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected. Fragmentation patterns would likely involve the loss of Cl, SO₂, and cleavage of the ether side chain. |
Applications in Research and Drug Development
While specific applications for 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride have not been documented, its structure suggests significant potential as a building block in medicinal chemistry.
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Introduction of a Flexible, Polar Side Chain: The 2-methoxyethoxy)methyl group can be used to introduce a flexible and polar side chain into a target molecule. This can be advantageous for improving solubility, modulating pharmacokinetic properties, and exploring interactions with biological targets.
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Linker Chemistry: The sulfonyl chloride provides a reactive handle for covalently attaching this fragment to molecules containing amine or hydroxyl groups, making it a useful linker in the development of probes, conjugates, or more complex drug scaffolds.
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Fragment-Based Drug Discovery: This compound could serve as a fragment in screening campaigns to identify new binding motifs for therapeutic targets. The subsequent elaboration of the sulfonyl chloride or the ether moiety could lead to the development of potent and selective inhibitors. The sulfonamide linkage formed from sulfonyl chlorides is a privileged scaffold in a multitude of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.[3]
Safety and Handling
As with all sulfonyl chlorides, 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride should be handled with caution in a well-ventilated fume hood.[8]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[1]
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Hazards: The compound is expected to be corrosive and a lachrymator. It will react with water to produce hydrochloric acid.[1] Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[9]
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Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.
Conclusion
3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride represents a potentially valuable, yet underexplored, building block for organic synthesis and drug discovery. This technical guide provides a foundational understanding of its structure, proposed synthesis, and predicted properties based on established chemical principles. Further experimental validation of the methodologies and properties outlined herein will be crucial for unlocking the full potential of this versatile reagent.
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